molecular formula C10H16 B167379 1,4-Dimethyl-4-vinylcyclohexene CAS No. 1743-61-9

1,4-Dimethyl-4-vinylcyclohexene

Cat. No.: B167379
CAS No.: 1743-61-9
M. Wt: 136.23 g/mol
InChI Key: CPUVYIYQJVQFRD-UHFFFAOYSA-N
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Description

1,4-Dimethyl-4-vinylcyclohexene is an organic compound with the molecular formula C10H16 It is a cyclohexene derivative characterized by the presence of two methyl groups and a vinyl group attached to the cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dimethyl-4-vinylcyclohexene can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a diene and a dienophile react to form the cyclohexene ring. The reaction typically requires elevated temperatures and the presence of a catalyst to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves the dimerization of buta-1,3-diene. This process is conducted at temperatures ranging from 110 to 425°C and pressures between 1.3 to 100 MPa, using a catalyst composed of silicon carbide and salts of copper or chromium .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethyl-4-vinylcyclohexene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the vinyl group to an ethyl group.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different substituted cyclohexenes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.

    Substitution: Halogenation reactions using reagents such as bromine (Br2) or chlorine (Cl2) are common.

Major Products Formed

    Oxidation: Epoxides and alcohols.

    Reduction: Ethyl-substituted cyclohexenes.

    Substitution: Halogenated cyclohexenes.

Scientific Research Applications

1,4-Dimethyl-4-vinylcyclohexene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,4-Dimethyl-4-vinylcyclohexene involves its ability to undergo various chemical transformations. The vinyl group is particularly reactive, allowing the compound to participate in addition and substitution reactions. These reactions often proceed through the formation of reactive intermediates, such as carbocations or radicals, which then undergo further transformations to yield the final products .

Comparison with Similar Compounds

Similar Compounds

    4-Vinylcyclohexene: Lacks the two methyl groups present in 1,4-Dimethyl-4-vinylcyclohexene.

    1,4-Dimethylcyclohexene: Lacks the vinyl group.

    1-Methyl-3-vinylcyclohexene: Has a different substitution pattern on the cyclohexene ring.

Uniqueness

This compound is unique due to the presence of both methyl and vinyl groups on the cyclohexene ring. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications .

Properties

IUPAC Name

4-ethenyl-1,4-dimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16/c1-4-10(3)7-5-9(2)6-8-10/h4-5H,1,6-8H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUVYIYQJVQFRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCC(CC1)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80938493
Record name 4-Ethenyl-1,4-dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1743-61-9
Record name 1,4-Dimethyl-4-vinylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1743-61-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dimethyl-4-vinylcyclohexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001743619
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethenyl-1,4-dimethylcyclohex-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80938493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-dimethyl-4-vinylcyclohexene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.559
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,4-DIMETHYL-4-VINYLCYCLOHEXENE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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